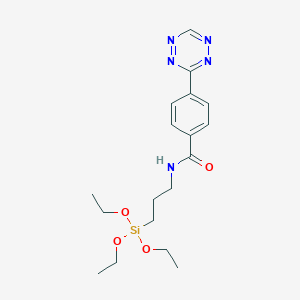
Tetrazine-triethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazine-triethoxysilane is a compound that combines the unique properties of tetrazine and triethoxysilane. Tetrazine is a heterocyclic compound containing four nitrogen atoms, known for its high reactivity and stability. Triethoxysilane is an organosilicon compound widely used in the synthesis of silane coupling agents. The combination of these two components results in a compound with significant potential in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrazine-triethoxysilane typically involves the reaction of tetrazine derivatives with triethoxysilane under controlled conditions. One common method is the [4+2] cycloaddition reaction, where tetrazine acts as a diene and reacts with a dienophile to form the desired product . The reaction conditions often include the use of catalysts such as palladium acetate or copper iodide to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis and solid-phase synthesis techniques can enhance the efficiency and yield of the compound . Additionally, the implementation of multicomponent one-pot reactions can streamline the production process and reduce the need for extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions: Tetrazine-triethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrazine oxides under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tetrazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrazine or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include tetrazine oxides, hydrazine derivatives, and various substituted tetrazine compounds .
Aplicaciones Científicas De Investigación
Tetrazine-triethoxysilane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of tetrazine-triethoxysilane involves its high reactivity towards strained alkenes and alkynes through inverse electron-demand Diels-Alder reactions . This reactivity allows it to form stable covalent bonds with target molecules, making it useful in various applications such as bioorthogonal labeling and material synthesis . The molecular targets and pathways involved include the formation of cycloadducts with dienophiles, leading to the creation of new chemical structures .
Comparación Con Compuestos Similares
Tetrazine: A heterocyclic compound with four nitrogen atoms, known for its high reactivity and stability.
Triethoxysilane: An organosilicon compound used in the synthesis of silane coupling agents.
1,2,4,5-Tetrazines: Compounds with similar reactivity and applications in bioorthogonal chemistry.
Uniqueness: Tetrazine-triethoxysilane is unique due to its combination of the reactive tetrazine moiety and the versatile triethoxysilane group. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both scientific research and industrial processes .
Propiedades
IUPAC Name |
4-(1,2,4,5-tetrazin-3-yl)-N-(3-triethoxysilylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O4Si/c1-4-25-28(26-5-2,27-6-3)13-7-12-19-18(24)16-10-8-15(9-11-16)17-22-20-14-21-23-17/h8-11,14H,4-7,12-13H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLJYEAUEBXARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C1=CC=C(C=C1)C2=NN=CN=N2)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














